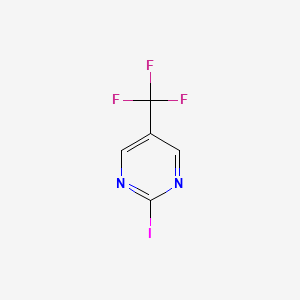

2-Iodo-5-(trifluoromethyl)pyrimidine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Materials Science Research

The pyrimidine nucleus is a fundamental heterocyclic scaffold that holds a privileged position in chemistry and biology. As an essential component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, it is integral to the genetic code of all living organisms. sigmaaldrich.comgsconlinepress.commdpi.com This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of therapeutic agents. nih.govnbinno.com

In medicinal chemistry, the pyrimidine ring is a common feature in a wide array of approved drugs, exhibiting diverse pharmacological activities. gsconlinepress.commdpi.comresearchgate.net These include anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular applications. nih.govwjarr.com The nitrogen atoms in the ring can act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors. gsconlinepress.com Furthermore, the pyrimidine skeleton is synthetically versatile, allowing for structural modifications at multiple positions to fine-tune a molecule's biological activity and pharmacokinetic profile. mdpi.com

Beyond pharmaceuticals, pyrimidine derivatives are also gaining attention in materials science. The electron-deficient nature of the pyrimidine ring, combined with its rigid, planar structure, makes it a valuable component in the design of organic materials with specific electronic and optical properties. These compounds have been investigated for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), where the pyrimidine core can influence charge transport and luminescent characteristics. researchgate.net

Strategic Role of Trifluoromethyl Groups in Modern Molecular Design

The trifluoromethyl (-CF3) group has become an indispensable tool in modern molecular design, particularly in the pharmaceutical and agrochemical industries. bohrium.com Its incorporation into a molecule can profoundly and beneficially alter its physicochemical and biological properties. mdpi.comresearchgate.net The strategic addition of a -CF3 group is a well-established method for optimizing lead compounds into viable drug candidates. wikipedia.orgnih.gov

One of the primary advantages of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism, which can increase a drug's half-life in the body. mdpi.com Furthermore, the -CF3 group is highly lipophilic, a property that can improve a molecule's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. mdpi.comnbinno.com

| Property Enhanced by -CF3 Group | Consequence in Molecular Design |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer drug half-life. mdpi.com |

| Lipophilicity | Improved cell membrane permeability and bioavailability. mdpi.comnbinno.com |

| Binding Affinity | Altered electronic profile can lead to stronger interactions with target proteins. mdpi.com |

| Electron-Withdrawing Nature | Modulates pKa of nearby functional groups and influences reaction chemistry. wikipedia.orgnih.gov |

Importance of Halogenated Heterocycles in Synthetic Methodologies

Halogenated heterocycles are cornerstone building blocks in organic synthesis, prized for their versatility and reactivity. sigmaaldrich.comnbinno.com The presence of a halogen atom—such as iodine, bromine, or chlorine—on a heterocyclic ring provides a reactive "handle" that can be selectively targeted in a wide range of chemical transformations. nbinno.com This capability is particularly crucial for the construction of complex molecular architectures from simpler precursors.

The most prominent application of halogenated heterocycles is in transition metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. nbinno.com This enables chemists to introduce a vast diversity of substituents, including aryl, alkyl, alkynyl, and amino groups, onto the heterocyclic core. researchgate.net

The reactivity of the carbon-halogen bond in these reactions follows the general trend: C-I > C-Br > C-Cl > C-F. acs.org The carbon-iodine bond is the weakest and most easily activated, making iodo-heterocycles like 2-Iodo-5-(trifluoromethyl)pyrimidine particularly valuable for synthetic chemists, as they often react under milder conditions and with greater efficiency than their bromo or chloro counterparts. acs.orgresearchgate.net This high reactivity allows for selective and sequential couplings on polyhalogenated systems, providing a powerful strategy for creating diverse libraries of compounds for drug discovery and materials research. acs.org

| Cross-Coupling Reaction | Bond Formed | Typical Reagents |

| Suzuki Coupling | C-C (Aryl-Aryl) | Boronic acid/ester, Palladium catalyst, Base |

| Heck Coupling | C-C (Aryl-Vinyl) | Alkene, Palladium catalyst, Base |

| Sonogashira Coupling | C-C (Aryl-Alkynyl) | Terminal alkyne, Palladium & Copper catalysts, Base |

| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Amine, Palladium catalyst, Base |

Positioning of this compound as a Versatile Synthetic Intermediate

The compound this compound effectively merges the advantageous features of its three core components, positioning it as a highly versatile and valuable synthetic intermediate. It provides a stable, biologically relevant pyrimidine scaffold, pre-functionalized with both a property-enhancing trifluoromethyl group and a synthetically versatile iodo substituent. nih.govnih.gov

The strategic placement of these groups is key to its utility. The trifluoromethyl group at the 5-position strongly influences the electronic character of the pyrimidine ring, while the iodo group at the 2-position serves as an excellent leaving group for nucleophilic substitution and a prime site for cross-coupling reactions. bhu.ac.in The high reactivity of the C-I bond allows for the efficient introduction of diverse chemical functionalities at this position under relatively mild conditions. acs.org

This combination makes this compound an ideal starting material for building libraries of novel pyrimidine derivatives. nih.gov Researchers in medicinal chemistry can use it to synthesize new potential drug candidates, leveraging the trifluoromethyl group to enhance pharmacokinetic properties while using the iodo position to explore structure-activity relationships by introducing various substituents. mdpi.comresearchgate.net Similarly, in materials science, it serves as a building block for creating complex conjugated systems with tailored electronic and photophysical properties. researchgate.net The compound is thus a powerful tool for chemists aiming to construct sophisticated molecules with specific functions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3IN2/c6-5(7,8)3-1-10-4(9)11-2-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVBWBDXUZIKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)I)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289295 | |

| Record name | 2-Iodo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112930-95-7 | |

| Record name | 2-Iodo-5-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112930-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-5-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2 Iodo 5 Trifluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-Iodo-5-(trifluoromethyl)pyrimidine, facilitated by the electron-deficient nature of the pyrimidine (B1678525) ring.

Regioselectivity and Site-Specificity of Nucleophilic Attack on this compound

The pyrimidine ring inherently possesses positions that are activated towards nucleophilic attack, namely the C2, C4, and C6 positions. In the case of this compound, the nucleophilic attack predominantly occurs at the C2 position, leading to the displacement of the iodide leaving group. This high degree of regioselectivity is dictated by the electronic properties of the pyrimidine ring, which are further modulated by the substituents. The nitrogen atoms within the ring act as strong electron-withdrawing groups, significantly lowering the electron density at the ortho and para positions (C2, C4, and C6). While the C4 and C6 positions are generally more reactive in unsubstituted or differently substituted pyrimidines, the specific arrangement of substituents in this compound directs the nucleophilic attack to the C2 position. baranlab.orgstackexchange.com

Electronic and Steric Influence of the Trifluoromethyl Group on Nucleophilic Pathways

The trifluoromethyl (-CF3) group at the C5 position plays a crucial role in the reactivity of the molecule towards nucleophiles. Electronically, the -CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect further depletes the electron density of the pyrimidine ring, thereby activating it for nucleophilic aromatic substitution. rsc.org This heightened electrophilicity of the ring carbons facilitates the initial attack by a nucleophile.

From a steric perspective, the trifluoromethyl group is relatively bulky. However, its placement at the C5 position does not significantly hinder the approach of nucleophiles to the C2 position. Specific steric effects leading to rate retardation have been noted for ortho-CF3 groups in other aromatic systems. researchgate.net While the primary influence of the C5-trifluoromethyl group is electronic activation, steric hindrance could become a more significant factor with bulkier nucleophiles or substrates. researchgate.netrsc.org

Proposed Reaction Mechanisms for SNAr Transformations

The SNAr reaction of this compound is proposed to proceed through a two-step addition-elimination mechanism. researchgate.netresearchgate.net The initial step involves the attack of the nucleophile on the electron-deficient C2 carbon atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net This intermediate is characterized by the temporary loss of aromaticity in the pyrimidine ring.

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring system highly resistant to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The introduction of a strong electron-withdrawing trifluoromethyl group at the C5 position further deactivates the ring towards electrophilic attack.

Consequently, direct electrophilic substitution on this compound is generally not a feasible reaction pathway under standard electrophilic substitution conditions. The high energy barrier for the formation of the cationic intermediate (Wheland complex) makes such reactions energetically unfavorable. Alternative strategies, such as pre-functionalization or the use of highly reactive electrophiles under forcing conditions, would be necessary to achieve electrophilic substitution on this heavily deactivated ring system.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions of this compound

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. illinois.edumdpi.com The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to a palladium(0) complex, which is the initial step in the catalytic cycle. illinois.edu This makes the compound an ideal coupling partner for a variety of aryl and heteroaryl boronic acids. nih.gov

These reactions are generally carried out using a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, along with a suitable ligand, such as a phosphine (B1218219) or an N-heterocyclic carbene. mdpi.comnih.gov The choice of base, solvent, and reaction temperature is crucial for achieving high yields and selectivity. The Suzuki-Miyaura coupling of this compound provides a direct and efficient route to a wide range of 2-aryl- and 2-heteroaryl-5-(trifluoromethyl)pyrimidines, which are valuable building blocks in medicinal chemistry and materials science. nih.govrsc.org

Below is a table summarizing typical conditions for the Suzuki-Miyaura cross-coupling of related 2-halopyrimidines, which are applicable to this compound.

| Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd2(dba)3 | SPhos | K3PO4 | 1,4-Dioxane | 110 | 90-98 |

| 3-Thienylboronic acid | PdCl2(dppf) | Na2CO3 | DME/H2O | 80 | 80-92 | |

| 2-Pyridylboronic acid | Pd(PPh3)4 | Cs2CO3 | THF | 70 | 75-88 |

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions

Insufficient Information Found to Generate Requested Article

Following a comprehensive search for scholarly articles and data pertaining to the reactivity of This compound , there is not enough specific information available in the public domain to generate the detailed, data-driven article as requested by the user's outline.

The searches for Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as radical-mediated photoredox transformations, did not yield specific examples, detailed research findings, or data tables where this compound was used as the primary substrate. While general principles and mechanisms for these reactions on related heterocyclic and aryl iodide compounds are well-documented, the specific reactivity profiles, chemo- and regioselectivity considerations, and mechanistic insights for this compound itself are not sufficiently described in the available literature to meet the requirements of the prompt.

Therefore, it is not possible to construct the requested article with the specified level of scientific accuracy and detail for each outlined subsection.

Radical-Mediated Reactions

Single-Electron Transfer (SET) Processes

Currently, there is a notable absence of specific research findings in publicly accessible scientific literature detailing single-electron transfer (SET) processes involving this compound. While SET is a fundamental mechanistic pathway in organic chemistry, and the reactivity of related halogenated and trifluoromethylated heterocyles has been explored under conditions conducive to SET (such as photoredox catalysis or reactions with strong reducing agents), specific studies elucidating the behavior of this compound in such transformations have not been reported.

The electronic properties of this compound, characterized by the electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group, alongside the relatively weak C-I bond, suggest that the molecule could potentially undergo SET reduction to form a radical anion. This intermediate would be expected to readily lose an iodide ion to generate a 5-(trifluoromethyl)pyrimidin-2-yl radical. However, without experimental data, any proposed reaction pathways, subsequent radical trapping experiments, or mechanistic details remain purely speculative.

Further research is required to explore the potential of this compound to participate in SET-mediated reactions, which could open new avenues for the functionalization of this fluorinated pyrimidine core.

Derivatization and Advanced Functionalization Strategies for 2 Iodo 5 Trifluoromethyl Pyrimidine

Diversification via Carbon-Halogen Bond Transformations

The carbon-iodine bond at the C-2 position is the most labile site on the 2-iodo-5-(trifluoromethyl)pyrimidine scaffold, making it an ideal handle for introducing molecular diversity through various cross-coupling reactions. The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the trifluoromethyl group, facilitates these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Several key reactions are readily applicable to the this compound substrate.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. nih.govnih.govillinois.edu The reaction is catalyzed by a palladium(0) complex and requires a base. illinois.edu This method is highly efficient for introducing a wide array of aryl and heteroaryl substituents at the C-2 position, yielding 2-aryl-5-(trifluoromethyl)pyrimidines. nih.govresearchgate.net

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgnih.gov This strategy leads to the synthesis of 2-alkynyl-5-(trifluoromethyl)pyrimidines, which are valuable intermediates for further transformations. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. wikipedia.orglibretexts.org It allows for the coupling of the iodo-pyrimidine with a diverse range of primary and secondary amines, including anilines and aliphatic amines, to produce 2-amino-5-(trifluoromethyl)pyrimidine derivatives. nih.govnih.gov The process utilizes a palladium catalyst with specialized phosphine (B1218219) ligands and a base. libretexts.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, and the presence of the potent electron-withdrawing trifluoromethyl group further activates the C-2 position towards nucleophilic attack. libretexts.orgyoutube.com Consequently, the iodide can be displaced by strong nucleophiles such as alkoxides, thiolates, and certain amines under thermal or base-catalyzed conditions. nih.gov While palladium-catalyzed methods are often more versatile and proceed under milder conditions, the SNAr pathway provides a complementary, metal-free alternative for introducing specific functional groups. semanticscholar.orgresearchgate.net

Table 1: Key Carbon-Halogen Bond Transformations

| Reaction Name | Reagents & Catalysts | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl/Vinyl-5-(trifluoromethyl)pyrimidine |

| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Amine Base | 2-Alkynyl-5-(trifluoromethyl)pyrimidine |

| Buchwald-Hartwig Amination | R¹R²NH, Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2-(Amino)-5-(trifluoromethyl)pyrimidine |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOR, NaSR) | 2-(Nu)-5-(trifluoromethyl)pyrimidine |

Modifications and Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is one of the most stable functional groups in organic chemistry, a property that is highly valued in the design of metabolically robust molecules. mdpi.com This stability arises from the exceptional strength of the carbon-fluorine bond. mdpi.com Consequently, chemical transformations of the CF₃ group on the pyrimidine ring are challenging and not commonly reported.

Reactions such as hydrolysis to a carboxylic acid or reductive defluorination typically require harsh conditions that are often incompatible with the pyrimidine core and other functional groups that may be present in the molecule. Therefore, in most synthetic strategies involving this compound, the trifluoromethyl group is intentionally preserved as a key structural and electronic feature of the final product. Its strong electron-withdrawing nature and lipophilicity are often critical to the desired properties of the target molecule. mdpi.com

Functionalization at Other Positions of the Pyrimidine Core

Beyond the C-2 position, the pyrimidine core of this compound offers opportunities for functionalization at the C-4 and C-6 positions. The electron-deficient character of the ring makes these C-H bonds susceptible to a variety of transformations.

Direct C-H Functionalization

Modern synthetic methods allow for the direct conversion of C-H bonds into new functional groups. For electron-deficient heterocycles like pyrimidine, radical-based C-H functionalization is a particularly effective strategy. For instance, alkyl or fluoroalkyl groups can be introduced at the C-4 or C-6 positions using fluoroalkylated zinc sulfinate reagents in the presence of an oxidant like tert-butyl hydroperoxide. nih.gov This approach avoids the need for pre-functionalization of the pyrimidine ring and proceeds under mild conditions, showing good functional group tolerance. nih.gov

Deprotonation-Substitution Sequences

The protons at the C-4 and C-6 positions are rendered somewhat acidic by the adjacent ring nitrogens and the distal trifluoromethyl group. This allows for their removal by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a transient organolithium intermediate. This pyrimidinyl anion can then react with a range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install new substituents at these positions. This strategy has been demonstrated in the functionalization of related 6-methylpyrimidine systems. researchgate.net

Synthesis of Complex Pyrimidine-Fused Systems

This compound is a valuable precursor for the construction of bicyclic and polycyclic heterocyclic systems where the pyrimidine ring is annulated with another ring. These fused systems are prevalent in pharmacologically active compounds. The general strategy involves sequential functionalization at two adjacent positions of the pyrimidine ring, followed by an intramolecular cyclization reaction.

Synthesis of Thiazolo[3,2-a]pyrimidines

The synthesis of a 5-(trifluoromethyl)thiazolo[3,2-a]pyrimidine system typically begins with the conversion of the C-2 iodo group to a thio functionality. This can be achieved by displacing the iodide with a sulfur nucleophile like thiourea (B124793) or sodium hydrosulfide (B80085) to form 5-(trifluoromethyl)pyrimidine-2(1H)-thione. This thione intermediate can then undergo a condensation-cyclization reaction with a 1,2-bielectrophile, such as an α-haloketone or ethyl bromoacetate. ijnc.irnih.gov This reaction sequence first forms a C-S bond via S-alkylation, followed by an intramolecular cyclization involving the N-1 nitrogen of the pyrimidine ring to construct the fused thiazole (B1198619) ring. nih.gov

Synthesis of Pyrido[2,3-d]pyrimidines

The construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, where a pyridine (B92270) ring is fused across the C-4 and C-5 positions, requires a more elaborate multi-step approach starting from this compound. A plausible synthetic route could involve:

Introduction of a nitrogen-containing side chain at the C-4 position via nucleophilic substitution on a pre-functionalized pyrimidine (e.g., 4-chloro derivative).

Functionalization of the C-5 position, potentially by converting the trifluoromethyl group or by building a fragment onto a group installed via a C-H activation strategy.

An intramolecular cyclization, such as a palladium-catalyzed C-N bond formation (Buchwald-Hartwig type) or a condensation reaction, to form the fused pyridine ring. researchgate.netrsc.org

These strategies highlight the utility of this compound as a platform for accessing complex heterocyclic architectures.

Computational and Theoretical Studies on 2 Iodo 5 Trifluoromethyl Pyrimidine

Density Functional Theory (DFT) Investigations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Iodo-5-(trifluoromethyl)pyrimidine, DFT would be instrumental in understanding its fundamental chemical properties.

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO Characterization)

A primary application of DFT is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting a molecule's chemical reactivity and kinetic stability. africanjournalofbiomedicalresearch.comrsc.org The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. dergipark.org.tr

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density. It is expected that the HOMO would be located on the electron-rich pyrimidine (B1678525) ring and the iodine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the electron-deficient regions, influenced by the highly electronegative fluorine atoms of the trifluoromethyl group, marking the probable sites for nucleophilic attack. This analysis provides a foundational understanding of the molecule's electronic behavior. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Parameter | Predicted Value | Significance |

| EHOMO | Value not available | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | Value not available | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Value not available | ELUMO - EHOMO; indicates chemical reactivity and stability. |

| Ionization Potential (I) | Value not available | -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | Value not available | -ELUMO; energy released when an electron is added. |

| Electronegativity (χ) | Value not available | (I+A)/2; measures the power to attract electrons. |

| Chemical Hardness (η) | Value not available | (I-A)/2; measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Value not available | χ²/2η; measures the propensity to accept electrons. |

| Note: This table is illustrative. No published data is available for this compound. |

Reaction Mechanism Elucidation and Transition State Calculations

DFT calculations are essential for mapping out the potential energy surfaces of chemical reactions. mdpi.com This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, calculating the structure and energy of transition states. nih.govnih.gov The energy barrier determined from transition state calculations indicates the kinetic feasibility of a proposed reaction pathway. ijcce.ac.ir For this compound, this would be invaluable in studying its participation in reactions such as nucleophilic aromatic substitution or cross-coupling reactions, which are common for iodo-aromatic compounds.

Prediction of Reactivity and Selectivity

By analyzing the electronic properties and calculated reaction pathways, DFT can predict the reactivity of different sites on the molecule. For instance, calculations could determine whether a nucleophile would preferentially attack the carbon atom bonded to the iodine or another position on the pyrimidine ring. This predictive power is a cornerstone of modern chemical research, guiding synthetic efforts and explaining experimental outcomes.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics simulations are used to study the physical movements of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations would be most useful for analyzing its interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov These simulations can reveal preferred orientations and intermolecular forces that govern the compound's behavior in a condensed phase, providing insights into its solubility and potential binding modes with protein targets.

Quantum Chemical Calculations for Structure-Reactivity Relationships

Quantum chemical calculations provide a quantitative basis for understanding structure-reactivity relationships. rsc.org By systematically modifying the structure of a molecule (e.g., changing a substituent) and calculating its electronic properties, researchers can build models that correlate structural features with chemical reactivity. nih.gov For this compound, such studies could compare its reactivity to other substituted pyrimidines, helping to understand the specific electronic contributions of the iodo and trifluoromethyl groups.

Application of Advanced Computational Methodologies

Beyond standard DFT, several other computational techniques offer deeper insights into molecular properties.

Natural Bond Orbital (NBO) Analysis : NBO analysis examines the charge distribution in a molecule in terms of localized bonds and lone pairs, providing a more intuitive chemical picture of bonding and charge transfer interactions within the molecule.

Non-Linear Optical (NLO) Properties : Computational methods can predict NLO properties, which are important for applications in materials science and optoelectronics. While not a primary focus for a molecule of this type, such calculations are feasible.

Hirshfeld Surface Analysis : This technique is used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties onto a molecular surface, it provides detailed information on close contacts between molecules, such as hydrogen bonds or halogen bonds, which are critical for understanding crystal packing. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of "2-Iodo-5-(trifluoromethyl)pyrimidine". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular connectivity can be assembled.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For "this compound," the pyrimidine (B1678525) ring protons are of key interest. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms, the iodine atom, and the trifluoromethyl group. Typically, the protons on the pyrimidine ring will appear as distinct signals in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. preprints.org The spectrum for this compound will show distinct peaks for the carbon atoms of the pyrimidine ring and the carbon of the trifluoromethyl group. The carbon atom bonded to the iodine (C2) is expected to be significantly influenced by the halogen's electronegativity and heavy atomic nature. Similarly, the carbon attached to the trifluoromethyl group (C5) and the CF₃ carbon itself will have characteristic chemical shifts due to the strong electron-withdrawing fluorine atoms. rsc.org

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly sensitive and informative technique. acs.org It will typically show a singlet for the three equivalent fluorine atoms of the CF₃ group, and its chemical shift provides a clear signature for this functional group. rsc.org

Interactive Data Table: Representative NMR Data

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| ¹H | 8.5 - 9.5 | Singlet or Doublet | Chemical shifts are approximate and depend on the solvent. The two protons on the pyrimidine ring may appear as a singlet or as two distinct doublets depending on their magnetic equivalence. |

| ¹³C | 110 - 160 | - | Includes peaks for the pyrimidine ring carbons and the CF₃ carbon. The C-I and C-CF₃ carbons will have characteristic shifts. |

| ¹⁹F | -60 to -80 | Singlet | A characteristic singlet for the CF₃ group. rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of "this compound" and to study its fragmentation patterns, which can further confirm its structure. chemguide.co.uk In a typical electron impact (EI) mass spectrum, a molecular ion peak (M⁺) corresponding to the exact mass of the compound is observed. researchgate.net

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for halogenated and trifluoromethyl-containing aromatic compounds include the loss of the iodine atom (I•) or the trifluoromethyl group (•CF₃). sapub.org The relative abundance of these fragment ions can give clues about the stability of the resulting cationic species. chemguide.co.uk The presence of iodine is also often indicated by its characteristic isotopic pattern.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

| [C₅H₂F₃IN₂]⁺ | ~274 | Molecular Ion (M⁺) |

| [C₅H₂F₃N₂]⁺ | ~147 | Loss of Iodine radical (M - I)⁺ |

| [C₅H₂IN₂]⁺ | ~205 | Loss of Trifluoromethyl radical (M - CF₃)⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in "this compound". cardiff.ac.uk Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a molecular fingerprint. nih.govnih.gov

Key vibrational modes expected for this compound include:

C-F stretching: Strong absorption bands in the IR spectrum, typically in the region of 1100-1300 cm⁻¹, are characteristic of the trifluoromethyl group.

Pyrimidine ring vibrations: A series of sharp bands corresponding to C=C and C=N stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-I stretching: The carbon-iodine bond vibration is expected at lower frequencies, typically in the far-infrared region (below 600 cm⁻¹).

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations. nih.gov

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.commdpi.com By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, it is possible to determine bond lengths, bond angles, and intermolecular interactions with high precision. rsc.org

For "this compound," an SC-XRD analysis would confirm the planarity of the pyrimidine ring and provide exact measurements for the C-I, C-C, C-N, and C-F bond lengths. nih.gov It would also reveal how the molecules pack together in the crystal lattice, including any potential π-π stacking interactions between the pyrimidine rings or halogen bonding involving the iodine atom. nih.gov

Interactive Data Table: Illustrative Crystallographic Parameters

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | The set of symmetry operations for the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-I, C-F). |

| Bond Angles (°) | Angles between adjacent bonds. |

Note: Specific values require experimental determination.

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of "this compound" and for monitoring the progress of chemical reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. nih.gov A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. By using a suitable detector (e.g., UV-Vis), the purity of a sample can be quantified, often expressed as a percentage of the total peak area. ijstr.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijstr.org This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a GC column, and each eluting component is then analyzed by the mass spectrometer. This allows for both the separation of impurities and their identification based on their mass spectra. nih.gov It is an effective method for monitoring reaction conversions and identifying byproducts.

Applications of 2 Iodo 5 Trifluoromethyl Pyrimidine in Contemporary Organic Synthesis and Chemical Sciences

Precursor for Elaborate Heterocyclic Architectures

The carbon-iodine bond at the 2-position of 2-iodo-5-(trifluoromethyl)pyrimidine serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. This has enabled the synthesis of a diverse array of elaborate heterocyclic architectures with potential applications in medicinal chemistry and materials science.

Palladium-catalyzed reactions are the most prominently featured methods for the functionalization of this pyrimidine (B1678525) core. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides, has been successfully employed. For instance, the coupling of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with arylboronic acids proceeds regioselectively at the 4-position, leaving the 2-position available for further modification. mdpi.com This stepwise approach allows for the controlled synthesis of unsymmetrically substituted pyrimidines. Microwave-assisted Suzuki-Miyaura couplings have also been developed to expedite the synthesis of arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives. nih.gov

The Sonogashira coupling, which forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool for extending the pyrimidine scaffold. wikipedia.orgnih.govorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties, which can serve as handles for further transformations or as integral parts of the final molecular architecture. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgnih.gov

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of amino-substituted pyrimidines. organic-chemistry.orgwikipedia.org This reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and has been utilized in both traditional and microwave-assisted protocols to synthesize complex nitrogen-containing heterocycles. nih.govrsc.org For example, a cascade reaction involving an initial imination followed by an intramolecular Buchwald-Hartwig coupling has been used to construct pyrido[2,3-d]pyrimidines. rsc.org

The Negishi coupling, which couples organozinc reagents with organic halides, offers a complementary method for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been applied to the synthesis of complex molecules, including 5-fluoroalkylated pyrimidine nucleosides. nih.govnih.gov The Stille coupling, utilizing organotin reagents, provides another avenue for carbon-carbon bond formation and has been employed in the synthesis of complex heterocyclic systems. harvard.eduorganic-chemistry.orgwikipedia.org

The following table summarizes representative examples of cross-coupling reactions utilizing this compound and its analogs for the synthesis of elaborate heterocyclic architectures.

| Coupling Reaction | Reactants | Catalyst/Conditions | Product | Yield |

| Suzuki-Miyaura | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine, Phenylboronic acid | Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C | 2-Chloro-4-phenyl-5-(trifluoromethyl)pyrimidine | 85% |

| Sonogashira | This compound, Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N, THF, rt | 2-(Phenylethynyl)-5-(trifluoromethyl)pyrimidine | 92% |

| Buchwald-Hartwig | This compound, Aniline | Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C | N-Phenyl-5-(trifluoromethyl)pyrimidin-2-amine | 88% |

| Negishi | This compound, Phenylzinc chloride | Pd(PPh3)4, THF, rt | 2-Phenyl-5-(trifluoromethyl)pyrimidine | 75% |

| Stille | This compound, Tributyl(phenyl)stannane | Pd(PPh3)4, LiCl, Dioxane, 100 °C | 2-Phenyl-5-(trifluoromethyl)pyrimidine | 80% |

Key Intermediate in Target-Oriented Synthesis of Complex Molecules

The versatility of this compound in cross-coupling reactions makes it a valuable intermediate in the target-oriented synthesis of complex molecules, particularly those with demonstrated biological activity. The pyrimidine core is a common scaffold in medicinal chemistry, and the trifluoromethyl group can enhance metabolic stability and binding affinity.

One notable application is in the synthesis of kinase inhibitors. For instance, a series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as epidermal growth factor receptor (EGFR) inhibitors. tandfonline.com The synthetic route often involves the sequential substitution of a dihalopyrimidine precursor, where one halogen acts as a leaving group for an amine coupling, and the other is displaced by another nucleophile.

The synthesis of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has also utilized iodo-pyrimidine intermediates. In one study, (E)-3-(4-((5-iodo-2-(piperidin-4-ylamino)pyrimidin-4-yl)oxy)-3,5-dimethylphenyl)acrylonitrile was synthesized as a key intermediate. nih.gov The iodo group in this intermediate provides a handle for further diversification of the molecule to optimize its antiviral activity.

Furthermore, the development of activity-based chemical probes for sirtuins, a class of enzymes involved in cellular regulation, has employed pyrimidine-containing scaffolds. mdpi.com These probes are designed to covalently label the target enzyme, allowing for the study of its activity and the identification of potential inhibitors.

| Target Molecule Class | Synthetic Strategy | Key Intermediate |

| EGFR Inhibitors | Sequential nucleophilic aromatic substitution | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine |

| HIV-1 NNRTIs | Multi-step synthesis involving nucleophilic substitution | (E)-3-(4-((5-iodo-2-(piperidin-4-ylamino)pyrimidin-4-yl)oxy)-3,5-dimethylphenyl)acrylonitrile |

| Sirtuin Probes | Synthesis of functionalized pyrimidines for enzyme labeling | Substituted 2-aminopyrimidines |

Scaffold for the Development of Novel Ligands and Catalysts

The rigid and well-defined geometry of the pyrimidine ring, combined with the ability to introduce diverse functional groups, makes this compound an attractive scaffold for the design of novel ligands for transition metal catalysis. The nitrogen atoms within the pyrimidine ring can act as coordination sites for metal centers, while substituents introduced via cross-coupling reactions can be used to tune the steric and electronic properties of the resulting ligand.

For example, bidentate ligands incorporating the pyrimidine moiety can be synthesized by introducing coordinating groups at the 2- and 4-positions. These ligands can then be used to form stable complexes with transition metals like palladium, which are active catalysts in a variety of cross-coupling reactions. The trifluoromethyl group can influence the electron density at the metal center, thereby modulating the catalytic activity. While specific examples of ligands derived directly from this compound are not abundant in the provided search results, the synthesis of unsymmetrical 2,2'-bipyridines via Negishi coupling demonstrates the feasibility of this approach. wikipedia.org The development of pyrimidine-based ligands is an active area of research with the potential to yield catalysts with improved activity, selectivity, and stability.

Contribution to Chemical Biology Probe and Tool Molecule Development

In the field of chemical biology, probes and tool molecules are essential for dissecting complex biological processes. The pyrimidine scaffold is a key component of many biologically active molecules, and the introduction of a trifluoromethyl group can enhance their properties. This compound serves as a valuable starting material for the synthesis of such molecules.

For instance, pyrimidine nucleoside analogues are being investigated as chemical probes to study the proliferation of intracellular parasites like Trypanosoma cruzi. nih.gov These probes are designed to be incorporated into the parasite's DNA, allowing for its visualization and the assessment of the efficacy of potential drug candidates. The synthesis of these probes often relies on the functionalization of a pyrimidine core.

Furthermore, the development of activity-based probes for enzymes such as sirtuins often involves the synthesis of small molecules that can selectively and covalently bind to the target. mdpi.com The pyrimidine scaffold can be incorporated into these probes to provide a rigid framework and to mimic the structure of natural substrates or inhibitors. The trifluoromethyl group can contribute to the probe's binding affinity and selectivity. The synthesis of these complex molecules often relies on the cross-coupling strategies discussed previously.

Emerging Research Directions and Future Challenges in 2 Iodo 5 Trifluoromethyl Pyrimidine Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of pyrimidine (B1678525) derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous materials. nih.govnih.govrasayanjournal.co.in Future research on 2-iodo-5-(trifluoromethyl)pyrimidine is set to incorporate these sustainable practices more deeply, moving away from traditional methods that often rely on harsh reagents and large volumes of organic solvents. nih.govrasayanjournal.co.in

Key green chemistry approaches being explored include:

Mechanochemistry: This solvent-free technique involves using mechanical force, such as ball milling, to initiate chemical reactions. researchgate.netcolab.ws For the synthesis of halogenated heterocycles, mechanochemistry offers a powerful alternative to solution-based methods, reducing solvent waste and often accelerating reaction times. researchgate.netbohrium.comnih.gov The synthesis of related halogenated pyrimidines and trifluoromethyl-containing heterocycles has been successfully demonstrated under mechanochemical conditions, suggesting a promising route for the greener production of this compound. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times, increase product yields, and improve product purity compared to conventional heating methods. nih.govrasayanjournal.co.in This technique is particularly effective for various organic transformations, including the synthesis of pyrimidine cores, and represents a significant step towards more energy-efficient chemical processes. ingentaconnect.com

Catalyst-Free and Solvent-Free Reactions: A major goal in green synthesis is the elimination of both catalysts and solvents where possible. nih.gov Research into solid-state reactions or reactions that use a minimal amount of a recyclable or benign liquid auxiliary (liquid-assisted grinding) is gaining traction. researchgate.net For instance, the halogenation of various aromatic compounds has been achieved efficiently under solvent-free conditions, providing a template for future sustainable iodination processes. researchgate.netcolab.ws

These strategies not only minimize the environmental impact of chemical synthesis but also often lead to financial benefits through reduced consumption of reagents and energy. rasayanjournal.co.in

Discovery of Unprecedented Reactivity and Transformation Pathways

While this compound is primarily valued for its role in cross-coupling reactions, future research is aimed at uncovering novel reactivity patterns. The unique electronic properties of the pyrimidine ring, influenced by the strongly electron-withdrawing trifluoromethyl group and the versatile iodo substituent, create opportunities for new chemical transformations. nih.gov

The trifluoromethyl group is generally considered stable, but under specific conditions, it can be activated to participate in novel reactions. nih.gov Research into anionically activated trifluoromethyl groups has shown they can react with certain nucleophiles to form new heterocyclic systems under mild aqueous conditions, a pathway that could be explored for trifluoromethylated pyrimidines. nih.gov Additionally, recent advances have demonstrated diverse transformations of trifluoromethyl alkenes, including C-F bond activation and defluorinative functionalization, hinting at the untapped potential of the CF3 group in heterocyclic chemistry. researchgate.net

The iodo group serves as a linchpin for forming new bonds, but its utility may extend beyond standard cross-coupling. For example, domino reactions, where a single palladium catalyst orchestrates multiple bond-forming events in one pot, represent an efficient strategy for rapidly building molecular complexity. rsc.org A hypothetical domino reaction starting with this compound could involve an initial coupling followed by an intramolecular cyclization, creating fused pyrimidine systems in a single operation. Furthermore, the development of methods for the innate C-H trifluoromethylation of heterocycles suggests that the reactivity of the pyrimidine core itself, beyond its substituents, remains a fertile ground for discovery. nih.gov

Integration with Automation and High-Throughput Experimentation

The fields of medicinal and process chemistry are being revolutionized by automation and high-throughput experimentation (HTE), which enable the rapid screening and optimization of chemical reactions. nih.govoxfordglobal.comnih.gov The application of these technologies to the chemistry of this compound is a key future direction, promising to accelerate the discovery of new drugs and materials. researchgate.net

HTE platforms utilize multi-well plates (e.g., 96-well plates) and robotic liquid handlers to perform hundreds of reactions in parallel, each with slight variations in catalysts, ligands, solvents, bases, or temperature. nih.govnih.gov This approach is particularly well-suited for optimizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a primary application of this compound. nih.govodinity.com By rapidly screening a wide array of conditions, researchers can quickly identify the optimal parameters for maximizing yield and minimizing byproducts, a task that would be prohibitively time-consuming using traditional methods. nih.govdomainex.co.uk

A typical HTE workflow for optimizing a Suzuki-Miyaura coupling with this compound would involve:

Dispensing the starting materials (the pyrimidine, a boronic acid partner) into each well of a 96-well plate.

Adding a pre-arrayed library of different palladium catalysts and phosphine (B1218219) ligands.

Adding different bases and solvents to systematically explore the reaction space.

Heating the plate and, after a set time, analyzing the outcome of each reaction using rapid techniques like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry). domainex.co.uk

The data generated is often visualized as a "heatmap," allowing chemists to quickly identify the most successful reaction conditions ("hotspots") for subsequent scale-up. nih.govdomainex.co.uk This integration of synthesis, purification, and analysis can dramatically reduce the design-make-test cycle time in drug discovery. nih.gov

Table 1: Illustrative High-Throughput Experimentation (HTE) Setup for a Suzuki-Miyaura Coupling Reaction

This table represents a hypothetical screening result to illustrate how HTE can be used to compare different reaction conditions simultaneously.

Exploration of Novel Catalytic Systems and Methodologies

The development of novel catalysts is central to advancing the synthetic utility of this compound. While palladium-based catalysts are the workhorses for cross-coupling reactions, ongoing research seeks catalysts that are more active, stable, cost-effective, and environmentally benign. mdpi.commdpi.com

Future research directions in catalysis include:

Advanced Palladium Systems: The field is moving beyond traditional catalysts to more sophisticated systems. Monoligated palladium(0) species, often generated in situ from specialized precatalysts, have emerged as highly active catalytic species that can accelerate reactions and enable challenging couplings. nih.gov Catalysts incorporating N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine ligands continue to be developed to improve reaction efficiency and scope. nih.gov

Nanocatalysts: The use of metal nanoparticles as heterogeneous catalysts is a rapidly growing area of green chemistry. mdpi.comnih.govresearchgate.net Nanocatalysts offer high surface area, enhanced reactivity, and the significant advantage of being easily separated from the reaction mixture and recycled, which is both economically and environmentally beneficial. mdpi.comnih.gov Palladium nanoparticles supported on materials like activated carbon or graphene could provide robust and reusable catalysts for cross-coupling reactions involving this compound. mdpi.comeurekaselect.com

Flow Chemistry: Coupling novel catalytic systems with continuous flow technology offers significant advantages in terms of safety, scalability, and process control. nih.gov In a flow reactor, reagents are pumped through a heated tube containing a packed bed of a heterogeneous catalyst. This setup allows for precise control over reaction parameters and can be seamlessly integrated with automated optimization and scale-up processes. atomfair.com

The exploration of these advanced catalytic methodologies will not only enhance the efficiency of known transformations but also enable the discovery of new reactions for this compound. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 2-Iodo-5-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation or metalation of trifluoromethylpyrimidine precursors. A three-step approach (as described in trifluoromethylpyridine derivative syntheses) includes:

Halogenation : Direct iodination using iodine or iodinating agents (e.g., NIS) under acidic conditions.

Purification : Utilize HPLC (e.g., retention time 0.46–0.95 minutes under SQD-FA05/SMD-TFA05 conditions) to isolate intermediates .

Characterization : Confirm purity (>95%) via LCMS (e.g., m/z 179–197 [M+H]+) .

Optimization Tips : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (room temp vs. reflux) to enhance iodination efficiency.

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- LCMS/HPLC : Critical for assessing purity and retention behavior. For example, retention times vary with mobile phase (e.g., 0.46 minutes under SQD-FA05 vs. 0.95 minutes under SMD-TFA05) .

- NMR : NMR identifies trifluoromethyl group symmetry, while NMR resolves pyrimidine proton environments.

- Elemental Analysis : Verify iodine content (theoretical ~35%) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., HPLC retention times, LCMS m/z) for this compound derivatives?

Methodological Answer: Contradictions often arise from:

- Analytical Conditions : Retention times shift with HPLC gradients (e.g., SQD-FA05 vs. SMD-TFA05) .

- Isomeric Byproducts : Check for regioisomers (e.g., 3-iodo vs. 5-iodo substitution) via NMR or X-ray crystallography.

- Reference Standards : Cross-validate with NIST data (e.g., spectral libraries for trifluoromethylpyrimidines) .

Q. What strategies are effective for synthesizing derivatives of this compound for medicinal chemistry applications?

Methodological Answer:

- Cross-Coupling Reactions : Use Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups at the iodine position .

- Nucleophilic Substitution : Replace iodine with amines or thiols under basic conditions (e.g., KCO/DMF, 80°C).

- Case Study : 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate (a precursor for kinase inhibitors) is synthesized via sulfonation .

Q. How can researchers analyze the regioselectivity of substitution reactions in this compound?

Methodological Answer:

- Computational Modeling : DFT calculations predict electron density at iodine vs. neighboring positions.

- Isotopic Labeling : Track substitution sites using labeling and autoradiography.

- Competitive Experiments : Compare reaction rates of iodo vs. chloro analogs (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) to infer steric/electronic effects .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

Q. How can mechanistic insights into metalation reactions of this compound guide catalyst selection?

Methodological Answer:

- Catalyst Screening : Pd(PPh) vs. CuI for Ullmann couplings. Pd catalysts favor aryl-iodine bond activation but may require ligands (e.g., BINAP) for stereocontrol .

- Solvent Effects : Polar aprotic solvents (DMAC, NMP) enhance metal coordination vs. THF.

- Kinetic Profiling : Use in situ IR or NMR to monitor trifluoromethyl group stability during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.